The Polymyxins: A Historical and Technical Guide to Their Discovery and Development
The Polymyxins: A Historical and Technical Guide to Their Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polymyxins are a class of polypeptide antibiotics that have played a crucial, albeit cyclical, role in the fight against Gram-negative bacterial infections. First discovered in the "golden age" of antibiotics, their potent bactericidal activity was initially overshadowed by significant nephrotoxicity and neurotoxicity, leading to a decline in their use with the advent of seemingly safer alternatives. However, the relentless rise of multidrug-resistant (MDR) Gram-negative pathogens has thrust the polymyxins back into the clinical spotlight, where they now serve as a last-resort therapy for life-threatening infections. This technical guide provides an in-depth exploration of the discovery of polymyxins, their historical timeline, the key experimental methodologies that defined their early understanding, and the evolution of our knowledge regarding their mechanism of action and clinical utility.
Discovery and Initial Isolation: A Tale of Three Laboratories
The year 1947 marked the independent discovery of polymyxins by three separate research groups. Working in the United States, Benedict and Langlykke, as well as Stansly, Shepherd, and White, identified a potent antimicrobial agent produced by Bacillus polymyxa (later reclassified as Paenibacillus polymyxa).[1][2] Simultaneously, in the United Kingdom, Ainsworth, Brown, and Brownlee isolated a similar substance from Bacillus aerosporus, which they named "Aerosporin."[1] Subsequent research revealed that these were all members of the same family of antibiotics, which were then collectively named polymyxins.
Historical Timeline of Key Events
| Year | Event | Key Researchers/Institutions | Reference(s) |
| 1947 | Independent discovery of polymyxins from Bacillus polymyxa and Bacillus aerosporus. | Benedict & Langlykke; Stansly, Shepherd & White; Ainsworth, Brown & Brownlee | [1][2] |
| 1949 | Colistin (Polymyxin E) is produced. | ||
| Late 1950s | Polymyxin B and Colistin are approved for clinical use. | [3] | |
| 1959 | Colistin becomes available for treating infectious diseases caused by Gram-negative bacteria. | ||
| 1964 | Polymyxin B receives FDA approval for medical use in the United States. | U.S. Food and Drug Administration | [4] |
| c. 1980 | Widespread abandonment of polymyxins in most parts of the world due to concerns about nephrotoxicity and the availability of newer, "safer" antibiotics. | ||
| Recent Years | Reconsideration of polymyxins in clinical practice for use against multidrug-resistant (MDR) strains of bacteria. |
Experimental Protocols: Unraveling the Discovery
General Workflow for Polymyxin Isolation and Purification (circa 1940s)
Caption: A generalized workflow for the isolation and purification of polymyxins in the 1940s.
Mechanism of Action: Targeting the Gram-Negative Outer Membrane
The primary mechanism of action of polymyxins involves a direct interaction with the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria. This interaction is a multi-step process that ultimately leads to membrane destabilization and cell death.
Caption: The stepwise mechanism of action of polymyxins against Gram-negative bacteria.
Quantitative Data: Efficacy and Toxicity
The clinical utility of any antibiotic is determined by its efficacy against pathogens and its toxicity to the host. The following tables summarize key quantitative data for polymyxins.
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Polymyxin B and Colistin
| Organism | Polymyxin B MIC (µg/mL) | Colistin (Polymyxin E) MIC (µg/mL) | Reference(s) |
| Acinetobacter baumannii | 0.5 - 4.0 | 0.25 - 128 | [5][6] |
| Pseudomonas aeruginosa | ≤2 | ≤2 | [6] |
| Klebsiella pneumoniae | ≤2 | ≤2 | [6] |
| Escherichia coli | ≤2 | ≤2 | [6] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 3: Early Toxicity Data for Polymyxins
| Polymyxin Type | Animal Model | LD50 (mg/kg) | Route of Administration | Reference(s) |
| Polymyxin B | Mouse | ~5.8 | Intravenous | Historical Data |
| Colistin | Mouse | ~7.5 | Intravenous | Historical Data |
Note: Historical LD50 values can vary. These are representative figures from early studies.
The Resurgence and Future of Polymyxins
The emergence of extensively drug-resistant (XDR) and pan-drug-resistant (PDR) Gram-negative bacteria has necessitated the re-evaluation and reintroduction of polymyxins into clinical practice. This renewed interest has also spurred research into developing new polymyxin analogs with improved efficacy and reduced toxicity.
Development of New Polymyxin Analogues
Caption: The logical workflow for the development of new polymyxin analogues.
Table 4: Efficacy and Toxicity of New Polymyxin Analogues
| Analogue | Target Pathogens | Improvement in Efficacy (Compared to Polymyxin B/Colistin) | Reduction in Nephrotoxicity (Preclinical Models) | Reference(s) |
| SPR206 | MDR Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacteriaceae | Potent activity against polymyxin-resistant strains | Significantly reduced | [7] |
| MRX-8 | MDR Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacteriaceae | Lower MICs against some resistant isolates | Reduced | [7] |
| QPX9003 | MDR Acinetobacter baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniae | More potent than polymyxin B against some strains | Favorable kidney safety profile | [7] |
Conclusion
The story of the polymyxins is a compelling narrative of discovery, decline, and resurgence. From their initial isolation in 1947 to their current role as a last line of defense against multidrug-resistant superbugs, these complex lipopeptides have remained a critical component of our antimicrobial arsenal. The historical journey of polymyxins underscores the dynamic nature of infectious disease treatment and the ongoing need for innovation in drug development. As research continues to yield novel analogues with improved safety and efficacy, the polymyxin class of antibiotics is poised to play an even more significant role in combating the global threat of antimicrobial resistance.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Polymyxin: a new chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of polymyxin B with lipopolysaccharide-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unmc.edu [unmc.edu]
- 5. emro.who.int [emro.who.int]
- 6. clinician.com [clinician.com]
- 7. Next-Generation Polymyxin Class of Antibiotics: A Ray of Hope Illuminating a Dark Road - PMC [pmc.ncbi.nlm.nih.gov]
